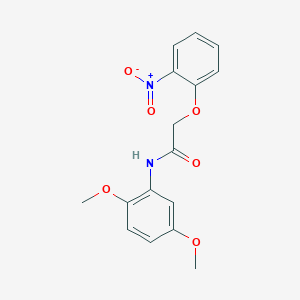![molecular formula C21H25NO3S B5568324 (3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol](/img/structure/B5568324.png)
(3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex heterocyclic compounds often involves multicomponent reactions, asymmetric cycloadditions, or cyclization processes. For instance, the practical large-scale synthesis of related pyrrolidin-3-ol derivatives employs asymmetric 1,3-dipolar cycloaddition reactions, showcasing the methodology for constructing similar complex molecules with high stereochemical control (Kotian, Lin, El-Kattan, & Chand, 2005). Similarly, enantiomerically pure 4-substituted pyrrolidin-3-ols can be synthesized via asymmetric cycloadditions, providing insights into the stereochemical aspects and functional group introductions relevant to the target molecule (Karlsson & Högberg, 2001).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and Mass Spectroscopy are pivotal in elucidating the molecular structure of complex organic molecules. For instance, studies on heterocyclic compounds similar to the target molecule have utilized these techniques to reveal the crystal structure and the electronic properties, highlighting the importance of theoretical and experimental approaches in molecular structure analysis (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).
Chemical Reactions and Properties
The chemical behavior of complex heterocyclic molecules is influenced by their functional groups and molecular framework. Cycloisomerization reactions, for instance, offer a route to synthesize furo[3,2-b]pyrroles and furo[3,2-b]pyridines, demonstrating the versatility of heterocyclic compounds in undergoing ring-closure reactions and forming diverse cyclic structures (Jury, Swamy, Yazici, Morgan, Willis, & Pyne, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Enantiomeric Polyhydroxyalkylpyrrolidines Synthesis : Research demonstrates the synthesis of enantiomeric polyhydroxyalkylpyrrolidines, which are derived from cycloadducts obtained through 1,3-dipolar cycloaddition of sugar enones with azomethine ylides derived from natural amino acids. These compounds, resembling the furanose-like nature of trihydroxyalkyl pyrrolidines, were evaluated for their potential as inhibitors, though they showed no significant inhibitory activity at the concentrations tested (Oliveira Udry et al., 2016).
Asymmetric Cycloaddition for Pyrrolidin-3-ols : Another study focused on asymmetric 1,3-dipolar cycloaddition to synthesize enantiomerically pure 4-substituted pyrrolidin-3-ols, which serve as chiral building blocks for bioactive pyrrolidines. This method exemplifies a synthetic route to known glycosidase inhibitors, highlighting the potential for creating compounds with specific stereochemical configurations for targeted scientific applications (Karlsson & Högberg, 2001).
Applications in Catalysis and Biological Studies
Metal Ions Hydrazone Complexes : Studies on metal ions of hydrazone complexes interacting with nucleic acids and proteins, along with their antioxidant properties, shed light on the chemical versatility and biological relevance of these compounds. The research indicates that specific metal complexes can significantly influence biological systems, suggesting potential research applications in understanding drug interactions and antioxidative mechanisms (Sathyadevi et al., 2012).
Synthesis of Spiro-piperidin-4-ones : An atom-economic and stereoselective synthesis of spiro-piperidin-4-ones demonstrated their potential as antimycobacterial agents. This research highlights the application of such compounds in developing treatments against Mycobacterium tuberculosis and other pathogens, showcasing the therapeutic relevance of specialized pyrrolidine derivatives (Kumar et al., 2008).
Propiedades
IUPAC Name |
[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-[5-(phenylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-15-12-22(14-21(15,24)16-6-5-7-16)20(23)19-11-10-17(25-19)13-26-18-8-3-2-4-9-18/h2-4,8-11,15-16,24H,5-7,12-14H2,1H3/t15-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCDAIMTZXZWIE-VFNWGFHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)C3=CC=C(O3)CSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=CC=C(O3)CSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)


![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)
![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)
![2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5568328.png)
![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)
![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)
![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)